N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the pyridine and pyrazole groups in the compound may contribute to its binding affinity and selectivity .
Biochemical Pathways
For instance, indole derivatives can influence pathways related to inflammation, cancer, and viral infections .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine structure could potentially enhance the compound’s bioavailability and stability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various disease conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added using a trifluoromethylation reagent such as trifluoromethyl iodide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)15-4-3-13(9-23-15)16(26)22-6-7-25-11-14(10-24-25)12-2-1-5-21-8-12/h1-5,8-11H,6-7H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBXAFLGHSEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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